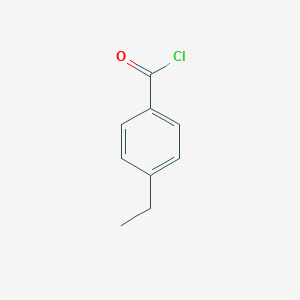
4-Ethylbenzoyl chloride
Cat. No. B099604
Key on ui cas rn:
16331-45-6
M. Wt: 168.62 g/mol
InChI Key: AVTLLLZVYYPGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04588748
Procedure details


200 g (1.33 millimoles) of 4-ethylbenzoic acid are added rapidly to 500 ml of thionyl chloride with stirring. The mixture is heated at the reflux temperature for 4 hours. After evaporation of the SOCl2 and distillation, 4-ethylbenzoyl chloride is obtained.


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][CH:4]=1)[CH3:2].S(Cl)([Cl:14])=O>>[CH2:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([Cl:14])=[O:8])=[CH:5][CH:4]=1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated at the reflux temperature for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the SOCl2 and distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=CC=C(C(=O)Cl)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
